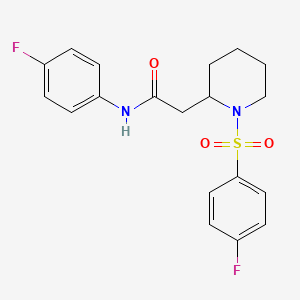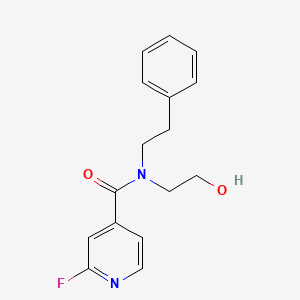
2-fluoro-N-(2-hydroxyethyl)-N-(2-phenylethyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-(2-hydroxyethyl)-N-(2-phenylethyl)pyridine-4-carboxamide, also known as FH535, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a synthetic compound that was first synthesized by researchers at the University of California, Los Angeles (UCLA) in 2002. Since then, FH535 has been used in numerous scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.
Mécanisme D'action
2-fluoro-N-(2-hydroxyethyl)-N-(2-phenylethyl)pyridine-4-carboxamide inhibits the Wnt/β-catenin signaling pathway by targeting two key proteins, TCF/LEF and β-catenin. TCF/LEF is a transcription factor that binds to DNA and activates genes involved in cell proliferation and survival. β-catenin is a protein that regulates TCF/LEF activity by binding to it and promoting gene expression. This compound binds to both TCF/LEF and β-catenin, preventing their interaction and inhibiting the activation of genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in a variety of cancer cell lines, including breast, colon, and pancreatic cancer cells. It has also been shown to inhibit cancer cell migration and invasion, which are critical processes for cancer metastasis (spread to other parts of the body). In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-fluoro-N-(2-hydroxyethyl)-N-(2-phenylethyl)pyridine-4-carboxamide in lab experiments is its specificity for the Wnt/β-catenin signaling pathway. This allows researchers to investigate the effects of inhibiting this pathway on cancer cell growth and survival. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo (in living organisms). In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Orientations Futures
There are several potential future directions for research on 2-fluoro-N-(2-hydroxyethyl)-N-(2-phenylethyl)pyridine-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway. Another area of interest is the investigation of this compound in combination with other cancer therapies, such as immunotherapy or targeted therapy. Finally, further research is needed to determine the safety and efficacy of this compound in clinical trials, which could lead to its potential use as a cancer therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-fluoro-N-(2-hydroxyethyl)-N-(2-phenylethyl)pyridine-4-carboxamide involves several steps, starting with the reaction of 2-fluoropyridine-4-carboxylic acid with thionyl chloride to form 2-fluoropyridine-4-carbonyl chloride. The resulting compound is then reacted with 2-(2-hydroxyethyl)aniline and 2-phenylethylamine to yield this compound. The overall yield of the synthesis is approximately 30%, and the compound can be purified by column chromatography.
Applications De Recherche Scientifique
2-fluoro-N-(2-hydroxyethyl)-N-(2-phenylethyl)pyridine-4-carboxamide has been extensively studied in the field of cancer research due to its potential as a therapeutic agent. It has been shown to inhibit the Wnt/β-catenin signaling pathway, which plays a critical role in cancer cell proliferation and survival. Inhibition of this pathway has been shown to induce apoptosis (cell death) in cancer cells, making it a promising target for cancer therapy.
Propriétés
IUPAC Name |
2-fluoro-N-(2-hydroxyethyl)-N-(2-phenylethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c17-15-12-14(6-8-18-15)16(21)19(10-11-20)9-7-13-4-2-1-3-5-13/h1-6,8,12,20H,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBISZFIOHJBAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CCO)C(=O)C2=CC(=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

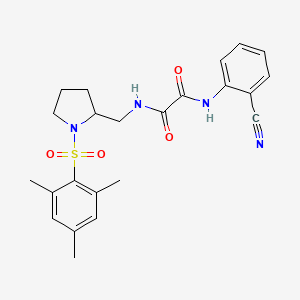
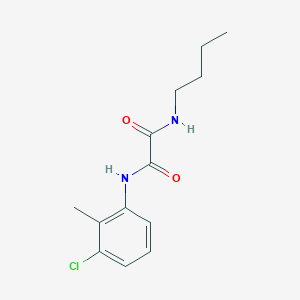
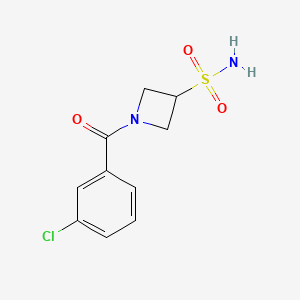
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide](/img/structure/B2752218.png)
![2-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752219.png)
![1-(4-Fluorobenzyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2752220.png)

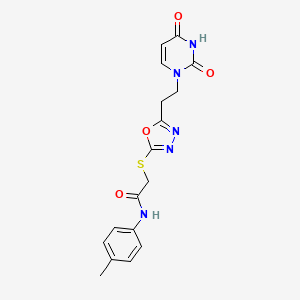
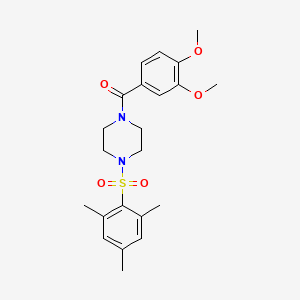
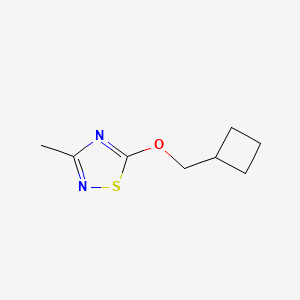
![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2752226.png)
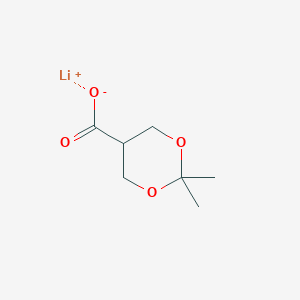
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide](/img/structure/B2752229.png)
